REACTION_SMILES
|
[Br:1][c:2]1[cH:3][n:4][c:5]([CH2:7][S:8](=[O:9])(=[O:10])[CH2:11][CH2:12][C:13]([O:14][CH3:15])=[O:16])[s:6]1.[C:20]([O-:21])(=[O:22])[CH3:23].[CH2:31]1[O:32][CH2:33][CH2:34][CH2:35]1.[CH3:17][O-:18].[NH2:25][O:26][S:27]([OH:28])(=[O:29])=[O:30].[Na+:19].[Na+:24].[OH2:36]>>[Br:1][c:2]1[cH:3][n:4][c:5]([CH2:7][S:8](=[O:9])(=[O:10])[NH2:25])[s:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)CCS(=O)(=O)Cc1ncc(Br)s1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NOS(=O)(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
NS(=O)(=O)Cc1ncc(Br)s1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |